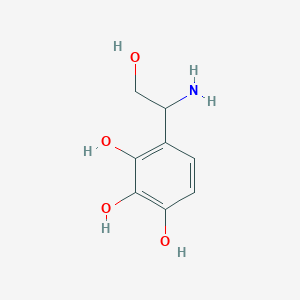
4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is an organic compound with the molecular formula C8H11NO4 This compound is characterized by the presence of an amino group, a hydroxyethyl group, and three hydroxyl groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol typically involves the following steps:
Nitration: The starting material, benzene-1,2,3-triol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways: The compound can modulate biochemical pathways by acting as a substrate or inhibitor of specific enzymes, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
Benzene-1,2,3-triol (Pyrogallol): A trihydroxybenzene derivative with similar hydroxyl groups but lacking the amino and hydroxyethyl groups.
Benzene-1,2,4-triol (Hydroxyhydroquinone): Another trihydroxybenzene derivative with hydroxyl groups in different positions.
4-(3-Amino-1-hydroxypropyl)benzene-1,2,3-triol: A compound with a similar structure but with a different alkyl chain length.
Uniqueness: 4-(1-Amino-2-hydroxyethyl)benzene-1,2,3-triol is unique due to the presence of both an amino group and a hydroxyethyl group, which confer distinct chemical properties and reactivity compared to other trihydroxybenzene derivatives.
Eigenschaften
Molekularformel |
C8H11NO4 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
4-(1-amino-2-hydroxyethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C8H11NO4/c9-5(3-10)4-1-2-6(11)8(13)7(4)12/h1-2,5,10-13H,3,9H2 |
InChI-Schlüssel |
PFDPXJWHQCVFJJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(CO)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13520836.png)
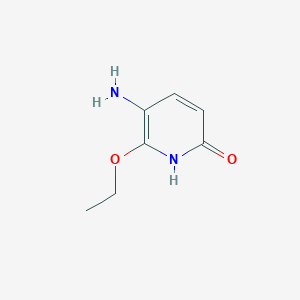

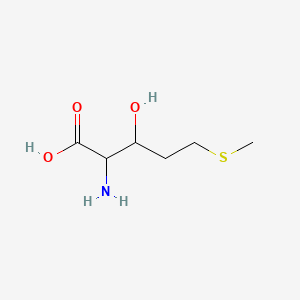



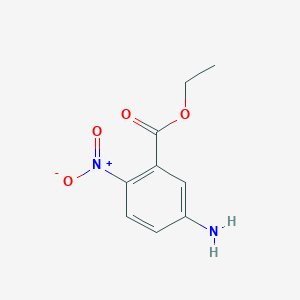
![3-iodo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridinedihydrochloride](/img/structure/B13520893.png)
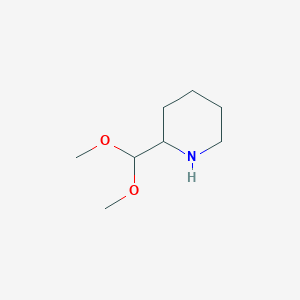
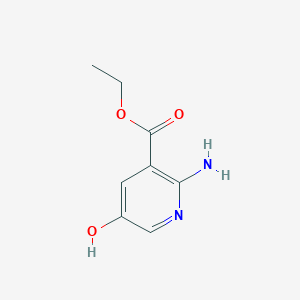

![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B13520938.png)
